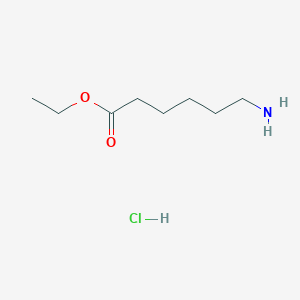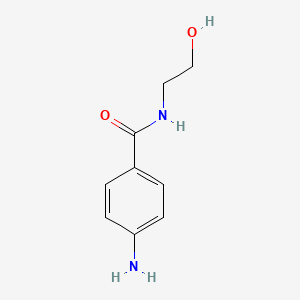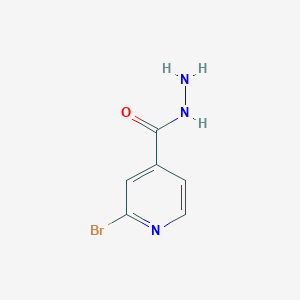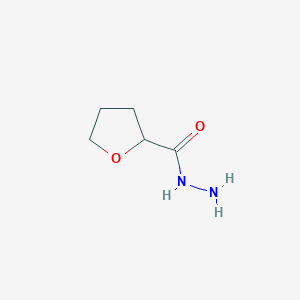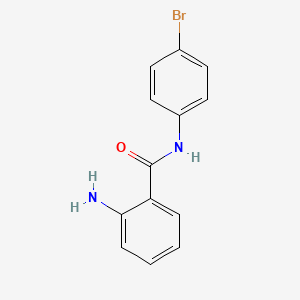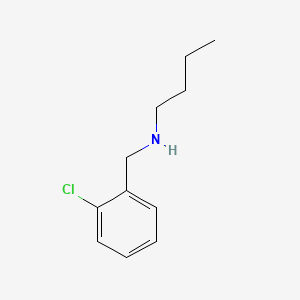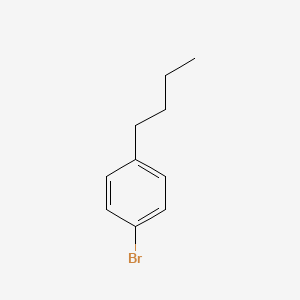
1-Bromo-4-butylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromobenzenes like 1-Bromo-4-butylbenzene involves bromination reactions. For example, the reaction of di-tert-butylbenzene with bromine in the presence of iron as a catalyst yields bromobenzene derivatives, illustrating the general approach for synthesizing brominated aromatic compounds (Baas & Wepster, 2010). Solvent effects are crucial in reactions involving aryl bromides and organolithium reagents, showcasing the nuanced control over reaction outcomes based on solvent composition (Bailey et al., 2006).
Molecular Structure Analysis
The molecular structure of bromobenzenes can be elucidated through various spectroscopic methods, including NMR and X-ray crystallography. The structure is typically characterized by the presence of a bromo substituent on the benzene ring, which significantly influences the chemical reactivity and physical properties of the molecule.
Chemical Reactions and Properties
Bromobenzenes participate in numerous chemical reactions, including lithium-bromine exchange and coupling reactions, highlighting their role as intermediates in the synthesis of more complex organic molecules. The reactivity of the 1-bromo-4-nitrobenzene radical anion in ionic liquids demonstrates the potential for diverse reactivity patterns in different solvents (Ernst et al., 2013).
Applications De Recherche Scientifique
Solvent Influence on Lithium-Bromine Exchange Reactions 1-Bromo-4-tert-butylbenzene, a structural analog of 1-Bromo-4-butylbenzene, has been studied for its reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents. The outcomes show significant variations based on solvent composition, highlighting the importance of solvent choice in lithium-bromine exchange reactions (Bailey, Luderer, & Jordan, 2006).
Synthesis of Arylphosphines and Derivatives The research on the synthesis of 1,3-Di-tert-Butylbenzene from 1-bromo-3,5-di-tert-butylbenzene, a compound related to this compound, demonstrates its application in preparing arylphosphines, which are useful in various chemical syntheses (Komen & Bickelhaupt, 1996).
Ultrasound-Assisted Organic Synthesis The preparation of 1-butoxy-4-nitrobenzene through a reaction involving n-butyl bromide, similar to this compound, using ultrasound-assisted phase-transfer catalysis, demonstrates the potential of ultrasound in enhancing reaction efficiency in organic synthesis (Harikumar & Rajendran, 2014).
Synthesis of Fragrance Compounds this compound analogs are used in the synthesis of 2-methyl-3-aryl-propanals, which have applications in the fragrance industry. This showcases the role of such compounds in creating commercially valuable fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Synthesis of Phenylboronic Acids The synthesis of 4-Tert-butylphenylboronic acid, which involves 1-bromo-4-tert-butylbenzene as a raw material, indicates the use of such bromo compounds in producing boronic acids, important in various chemical reactions (He Quan-guo, 2007).
Synthesis of Dimagnesiated Aromatic Compounds Studies involving the synthesis of dimagnesiated aromatic compounds using derivatives of this compound highlight its potential in the preparation of complex organometallic compounds (Reck & Winter, 1997).
Mécanisme D'action
Target of Action
1-Bromo-4-butylbenzene is a chemical compound that primarily targets organic compounds and biological materials in life science-related research . The exact targets can vary depending on the specific reaction or process in which it is involved.
Mode of Action
The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . This reaction is part of a broader class of reactions known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of other organic compounds. For instance, it has been used in the synthesis of 4-tert-butyl-phenylboronic acid . It also participates in free radical reactions, such as those involving N-bromosuccinimide .
Pharmacokinetics
The compound has a low gastrointestinal absorption and is considered to be BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.9 (iLOGP) and 4.42 (XLOGP3) . Its water solubility is moderately low, with a Log S (ESOL) of -4.15 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other compounds. For example, it is used in the preparation of 4-tert-butyl-phenylboronic acid, 1-deoxy analogs of CP-47,497 and CP-55,940 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGVKVZXDWGJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334540 | |
| Record name | 1-Bromo-4-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41492-05-1 | |
| Record name | 1-Bromo-4-butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41492-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-bromo-4-butyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the challenges associated with using 2-pyridyl nucleophiles in the Suzuki-Miyaura reaction, and how does the research address this?
A1: The Suzuki-Miyaura reaction, while highly valuable for carbon-carbon bond formation, faces challenges when using 2-pyridyl nucleophiles like 2-pyridyl boronates. These challenges stem from:
Q2: How does 1-bromo-4-butylbenzene specifically contribute to the research findings?
A2: this compound serves as a model aryl bromide in the study to investigate the effectiveness of various catalysts and reaction conditions for the Suzuki-Miyaura coupling with 2-pyridyl boronates []. The successful coupling of this compound with lithium triisopropyl 2-pyridylboronate (A) under the optimized conditions, utilizing palladium catalysts supported by phosphite or phosphine oxide ligands, provides strong evidence for the efficacy of the developed method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



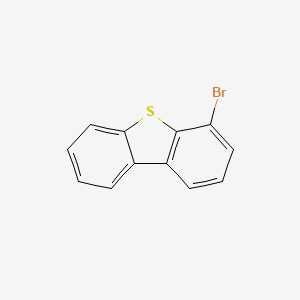
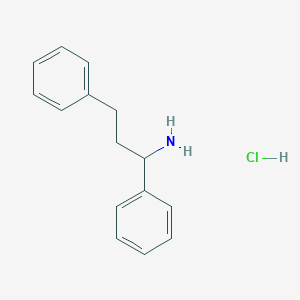
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)
